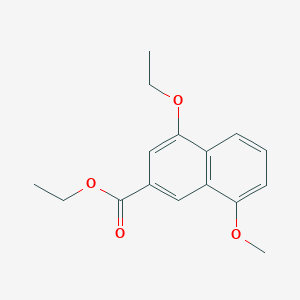
Ethyl 4-ethoxy-8-methoxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-ethoxy-8-methoxy-2-naphthoate is an organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes ethoxy and methoxy functional groups attached to a naphthalene ring. It is primarily used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-8-methoxy-2-naphthoate typically involves the esterification of 4-ethoxy-8-methoxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-8-methoxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-8-methoxynaphthalene-2-carboxylic acid.
Reduction: Formation of 4-ethoxy-8-methoxynaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-ethoxy-8-methoxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-ethoxy-8-methoxy-2-naphthoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-ethoxynaphthalene-1-carboxylate
- Ethyl 4-methoxynaphthalene-2-carboxylate
- Ethyl 8-methoxynaphthalene-2-carboxylate
Uniqueness
Ethyl 4-ethoxy-8-methoxy-2-naphthoate is unique due to the presence of both ethoxy and methoxy groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 4-ethoxy-8-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O4/c1-4-19-15-10-11(16(17)20-5-2)9-13-12(15)7-6-8-14(13)18-3/h6-10H,4-5H2,1-3H3 |
InChI Key |
CUMWCVWJAZTLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1C=CC=C2OC)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
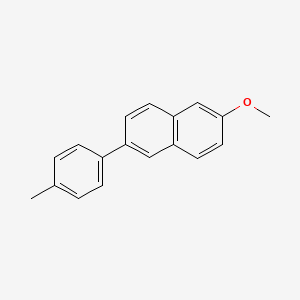
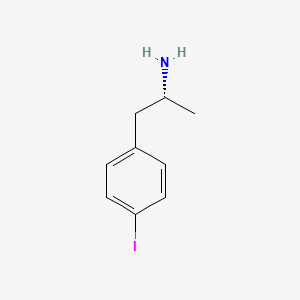
![6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B8522439.png)
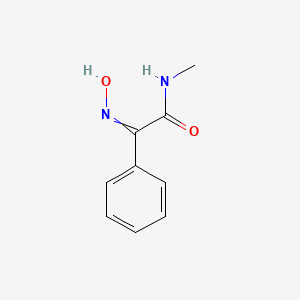
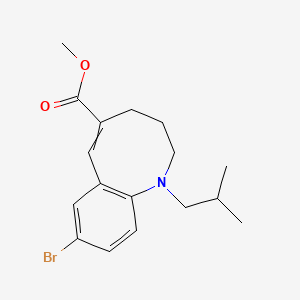
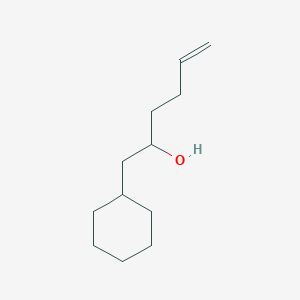
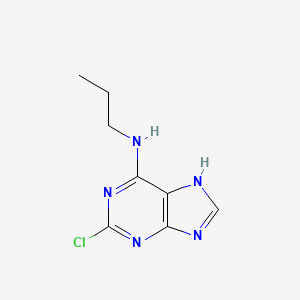
![[Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate](/img/structure/B8522469.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chloropropanoic acid](/img/structure/B8522476.png)
![1-{6-[(1E)-N-(2,6-Dimethylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8522481.png)

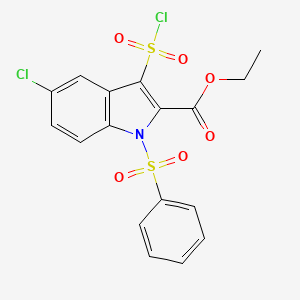
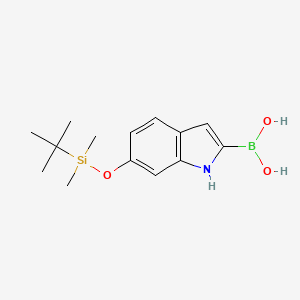
![Nonyl [(benzenesulfonyl)oxy]carbamate](/img/structure/B8522505.png)
